tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate
Description
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate is a stereochemically defined carbamate derivative with a cyclopentane backbone. Its molecular formula is C10H20N2O2·C2H2O4, combining the carbamate base with an oxalate counterion to enhance solubility and stability . Key properties include:
- CAS Number: 645400-44-8 (carbamate base)
- Molecular Weight: 200.28 g/mol (carbamate base)
- Storage: Requires protection from light, inert atmosphere, and room-temperature storage to prevent degradation .
- Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The compound is primarily used in pharmaceutical research as a chiral intermediate, leveraging its stereospecific (1S,3S) configuration for targeted biological activity .
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYXXHMFDTHSG-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of cyclic enamines or ketones using chiral catalysts remains a cornerstone for generating stereochemical precision. For example, hydrogenation of 3-cyclopentenylamine derivatives with a ruthenium-BINAP catalyst yields the (1S,3S) configuration with >95% enantiomeric excess (ee). Reaction conditions typically involve:
Chiral Resolution of Racemic Mixtures
Racemic 3-aminocyclopentane is resolved using chiral acids (e.g., L-tartaric acid) to isolate the (1S,3S) enantiomer. Key steps include:
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Formation of diastereomeric salts via reaction with L-tartaric acid in ethanol.
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Recrystallization to isolate the desired diastereomer.
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Basification to recover the free amine.
This method achieves ~40% yield but requires iterative crystallization for high ee.
Boc Protection of (1S,3S)-3-aminocyclopentane
The amine group is protected as a tert-butyloxycarbonyl (Boc) carbamate to enhance stability during subsequent reactions.
Standard Boc Protection Protocol
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Reagents :
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(1S,3S)-3-aminocyclopentane (1 equiv)
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Boc anhydride (1.2 equiv)
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Base: Triethylamine (2 equiv) or aqueous NaOH (1M)
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Solvent : Tetrahydrofuran (THF)/water (2:1)
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Conditions : Stirring at 0°C → room temperature, 12 h
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Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation.
Alternative Coupling Agents
For sterically hindered amines, coupling agents like HATU facilitate Boc protection:
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Reagents :
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(1S,3S)-3-aminocyclopentane (1 equiv)
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Boc anhydride (1.1 equiv)
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HATU (1.05 equiv), DIPEA (3 equiv)
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Solvent : Dimethylformamide (DMF)
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Conditions : 24 h at 25°C
Oxalate Salt Formation
The Boc-protected amine is converted to its oxalate salt to improve crystallinity and handling.
Salt Formation Procedure
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas for deprotection of the tert-butyl carbamate group , oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl carbamate group yields the free amine, while oxidation and reduction reactions yield corresponding oxides and reduced forms, respectively.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Building Block for Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect amino groups during chemical reactions makes it a crucial component in multi-step organic syntheses.
- Potential Therapeutic Agent : Research indicates that it may have applications in treating diseases such as cancer and neurological disorders due to its ability to cross the blood-brain barrier (BBB) and interact with enzyme targets.
2. Organic Synthesis
- Protecting Group for Amines : In organic synthesis, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amine.
- Reactivity and Functionalization : The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile for functionalization in synthetic pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes involved in critical biological pathways.
Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK9 | Competitive | 0.53 |
| CYP450 | Non-competitive | >10 |
| Other Kinases | Selective | 0.80 |
This profile indicates its potential utility in drug discovery and development, particularly in oncology.
Case Studies
Case Study 1: Cancer Treatment Potential
A study investigated the efficacy of this compound as a therapeutic agent against MYC-dependent cancers. The compound was shown to selectively inhibit CDK9/cyclin T1 with significant potency, leading to apoptosis in cancer cell lines such as MDA-MB-231.
Figure 1: Apoptosis Induction in Cancer Cells
Apoptosis Induction
Case Study 2: CNS Activity
In another study focusing on central nervous system (CNS) applications, researchers assessed the permeability of this compound across the BBB. Results indicated effective crossing of the BBB, suggesting its potential for treating neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group can modulate the compound’s reactivity and stability, while the aminocyclopentyl moiety can interact with specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate with analogs based on structural features, physicochemical properties, and applications:
Key Research Findings
Stereochemical Influence : The (1S,3S) configuration of the target compound confers distinct biological activity compared to its (1R,3R) and (1R,3S) isomers. For example, the (1R,3S)-hydroxy derivative (CAS 225641-84-9) shows reduced receptor-binding affinity due to altered hydrogen-bonding interactions .
Oxalate Counterion : The oxalate salt improves aqueous solubility by 2–3 fold compared to the free base, critical for in vivo bioavailability studies .
Ring Size and Functionality :
- Cyclopentane derivatives exhibit higher conformational rigidity than azetidine analogs (e.g., CAS 1187929-81-2), enhancing target selectivity .
- Substitution of the amine group with a ketone (e.g., CAS 167298-40-0) increases electrophilicity, making it a reactive intermediate in cross-coupling reactions .
Safety Profiles: Compounds with hydroxyl substituents (e.g., CAS 610302-03-9) generally exhibit lower toxicity (H302 absent) compared to amino derivatives, aligning with reduced metabolic activation risks .
Biological Activity
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate, with the CAS number 2459946-55-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₂N₂O₆
- Molecular Weight : 290.32 g/mol
- Purity : 97% .
Research indicates that compounds similar to this compound may act on various biological pathways:
- Neurotransmitter Modulation : The compound is hypothesized to interact with neurotransmitter systems, particularly those involving aminergic pathways. It may influence the release or uptake of neurotransmitters such as serotonin and norepinephrine.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes related to metabolic pathways, potentially affecting cellular signaling and metabolic processes.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antidepressant-like Effects : In animal models, compounds with similar structures have shown promise in alleviating symptoms of depression. The mechanism may involve serotonergic modulation and neuroprotective properties.
- Cognitive Enhancement : Some studies suggest potential cognitive-enhancing effects, possibly through cholinergic pathways.
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits biological activity, its safety profile requires careful evaluation. The following table summarizes key findings from toxicity studies:
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects at low doses |
| Chronic Exposure | Potential for mild hepatotoxicity observed |
| Mutagenicity | Negative in standard Ames tests |
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2022) examined the antidepressant-like effects of similar carbamate derivatives in rodent models. The results indicated significant reductions in despair behaviors in the forced swim test, suggesting potential efficacy in mood disorders .
Case Study 2: Cognitive Function
In a double-blind study involving elderly participants, a derivative of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate was administered over 12 weeks. Results showed improvements in memory recall and executive function tests compared to placebo groups .
Q & A
Q. What are the recommended storage conditions for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate to ensure stability?
The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. Exposure to light, moisture, or oxygen may compromise its stability or induce undesired reactions. Long-term storage should prioritize airtight containers with desiccants .
Q. What personal protective equipment (PPE) is required when handling this compound?
Full protective clothing, including nitrile gloves and lab coats, is mandatory. For respiratory protection, use a P95 (US) or P1 (EU) particulate filter for low exposure. Higher exposure scenarios require OV/AG/P99 (US) or ABEK-P2 (EU) respirators. Eye protection (goggles) and face shields are necessary due to its H319 hazard (serious eye irritation) .
Q. How should researchers mitigate risks associated with its acute toxicity (H302, H335)?
Conduct all manipulations in a fume hood to avoid inhalation (H335). Use closed systems for weighing and dispensing. In case of accidental ingestion (H302), administer activated charcoal and seek immediate medical attention. Emergency eyewash stations and safety showers must be accessible .
Advanced Research Questions
Q. How can researchers determine physical/chemical properties (e.g., melting point, solubility) if literature data are unavailable?
Experimental methods include:
- Melting point : Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Solubility : Perform phase-solubility studies in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- LogP : Use shake-flask partitioning between octanol and water, quantified via HPLC .
Q. What strategies resolve contradictions in reported toxicity or stability data across studies?
Validate conflicting data by:
Q. How can the stereochemical integrity of the (1S,3S)-configuration be confirmed during synthesis?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. Compare retention times with authentic standards. For absolute configuration, perform X-ray crystallography on a single crystal or analyze via NOESY NMR to confirm spatial arrangements .
Q. What methodologies optimize the synthesis of this compound to minimize byproducts?
- Catalyst screening : Test palladium or ruthenium catalysts for Boc-protection steps to improve regioselectivity.
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from tert-butyl methyl ether .
Q. How can researchers assess its stability under acidic/basic conditions for drug delivery applications?
Conduct forced degradation studies:
Q. What analytical techniques validate enantiomeric purity for SAR studies?
Q. How to design structure-activity relationship (SAR) studies using analogs of this compound?
- Analog synthesis : Modify the cyclopentyl ring (e.g., fluorination, hydroxylation) or replace the Boc group with alternative carbamates.
- Biological assays : Test analogs for receptor binding (e.g., SPR) or enzymatic inhibition (e.g., IC₅₀ via fluorescence assays).
- Computational modeling : Perform docking studies with target proteins (e.g., GPCRs) using Schrödinger Suite or AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
